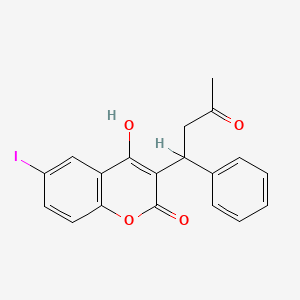
3-(alpha-Acetonylbenzyl)-4-hydroxy-6-iodocoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(alpha-Acetonylbenzyl)-4-hydroxy-6-iodocoumarin is a synthetic organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an acetonylbenzyl group at the third position, a hydroxy group at the fourth position, and an iodine atom at the sixth position of the coumarin ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha-Acetonylbenzyl)-4-hydroxy-6-iodocoumarin typically involves the following steps:
Condensation Reaction: Benzaldehyde is condensed with acetone in the presence of a base such as sodium hydroxide to form 3-oxo-1-phenylbutane.
Cyclization: The intermediate 3-oxo-1-phenylbutane undergoes cyclization with salicylaldehyde in the presence of a base to form 4-hydroxycoumarin.
Iodination: The 4-hydroxycoumarin is then iodinated at the sixth position using iodine and a suitable oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Condensation: Using industrial reactors for the condensation of benzaldehyde and acetone.
Efficient Cyclization: Employing continuous flow reactors for the cyclization step to improve efficiency.
Controlled Iodination: Using precise control of temperature and reagent addition for the iodination step to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-(alpha-Acetonylbenzyl)-4-hydroxy-6-iodocoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the acetonylbenzyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 3-(alpha-Acetonylbenzyl)-4-keto-6-iodocoumarin.
Reduction: Formation of this compound alcohol derivative.
Substitution: Formation of 3-(alpha-Acetonylbenzyl)-4-hydroxy-6-substituted coumarin.
科学的研究の応用
3-(alpha-Acetonylbenzyl)-4-hydroxy-6-iodocoumarin has several scientific research applications:
Medicinal Chemistry: Used as a lead compound for the development of anticoagulant drugs due to its structural similarity to warfarin.
Biological Studies: Employed in studies related to enzyme inhibition, particularly targeting vitamin K epoxide reductase.
Industrial Applications:
作用機序
The compound exerts its effects primarily through the inhibition of vitamin K epoxide reductase, an enzyme involved in the recycling of vitamin K. This inhibition leads to a decrease in the synthesis of active clotting factors, thereby exerting an anticoagulant effect. The molecular targets include the active site of the enzyme, where the compound binds and prevents the reduction of vitamin K epoxide to its active form.
類似化合物との比較
Similar Compounds
Warfarin: 3-(alpha-Acetonylbenzyl)-4-hydroxycoumarin, a well-known anticoagulant.
Coumarin: The parent compound with a simple structure lacking the acetonylbenzyl and iodine substituents.
4-Hydroxycoumarin: A precursor in the synthesis of various anticoagulants.
Uniqueness
3-(alpha-Acetonylbenzyl)-4-hydroxy-6-iodocoumarin is unique due to the presence of the iodine atom at the sixth position, which can be exploited for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities.
特性
CAS番号 |
13021-91-5 |
|---|---|
分子式 |
C19H15IO4 |
分子量 |
434.2 g/mol |
IUPAC名 |
4-hydroxy-6-iodo-3-(3-oxo-1-phenylbutyl)chromen-2-one |
InChI |
InChI=1S/C19H15IO4/c1-11(21)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(20)7-8-16(15)24-19(17)23/h2-8,10,14,22H,9H2,1H3 |
InChIキー |
YCFDYVCPLPBSET-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)I)OC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


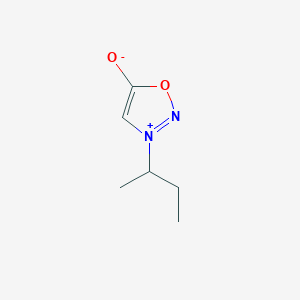


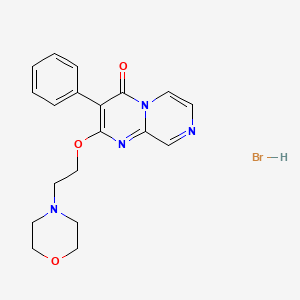
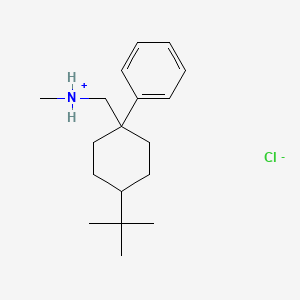

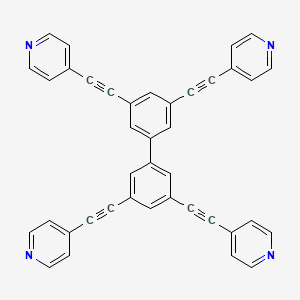
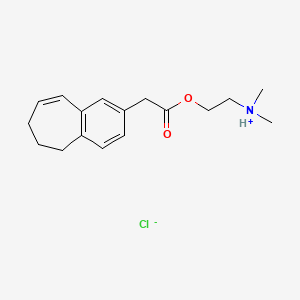
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
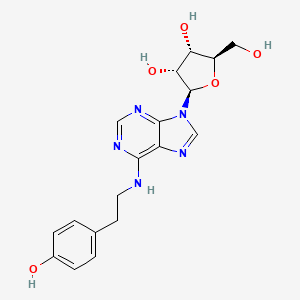
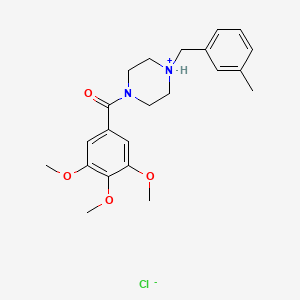
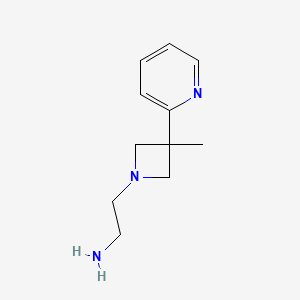

![6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13738379.png)
